8-bromo-cAMP

Description

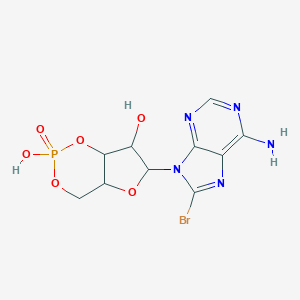

A long-acting derivative of cyclic AMP. It is an activator of cyclic AMP-dependent protein kinase, but resistant to degradation by cyclic AMP phosphodiesterase.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKQVRZMKBDMDH-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23583-48-4 | |

| Record name | 8-Bromo-cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23583-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo cyclic adenosine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-BROMO-CYCLIC AMP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

8-Bromo-cAMP: A Technical Guide for PKA Activation in Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized analog of the endogenous second messenger, cyclic adenosine monophosphate (cAMP).[1][2] Its utility in research stems from two key properties: enhanced cell permeability compared to cAMP and increased resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP.[1][2][3] These characteristics allow this compound to effectively and persistently elevate intracellular cAMP signaling, making it a reliable tool for activating cAMP-dependent pathways. Its primary target is Protein Kinase A (PKA), a central enzyme in numerous cellular processes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and applications as a PKA activator.

Chemical and Physical Properties

This compound is typically supplied as a sodium salt, which is a stable, lyophilized powder. Its chemical structure features a bromine atom at the 8th position of the adenine ring, which contributes to its increased lipophilicity and resistance to enzymatic degradation.

| Property | Value | Reference(s) |

| IUPAC Name | 8-Bromoadenosine-3',5'-cyclic monophosphate sodium salt | |

| Synonyms | 8-Br-cAMP, 8-Br-Camp | |

| CAS Number | 76939-46-3 (for sodium salt) | |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | |

| Molecular Weight | 430.08 g/mol | |

| Purity | Typically >99% by HPLC | |

| Appearance | Solid | |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 128 mM). Insoluble in Ethanol. | |

| Storage (Solid) | Store at -20°C for long-term stability (up to 3 years). The compound is reported to be light-sensitive. | |

| Storage (Solutions) | Aliquot and store at -20°C (1 month) or -80°C (1 year) to avoid repeated freeze-thaw cycles. |

Mechanism of Action and Signaling Pathway

The Canonical PKA Signaling Pathway

Protein Kinase A (PKA) is a serine/threonine kinase that acts as a primary effector of cAMP signaling in eukaryotic cells. In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. The R subunits contain pseudosubstrate sequences that bind to the active sites of the C subunits, keeping them inhibited.

The activation cascade is initiated by extracellular signals (e.g., hormones, neurotransmitters) binding to G-protein-coupled receptors (GPCRs). This triggers the activation of adenylyl cyclase, which synthesizes cAMP from ATP. The binding of two cAMP molecules to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These freed C subunits can then phosphorylate a wide array of downstream substrate proteins in the cytoplasm and nucleus, thereby regulating processes such as gene expression, metabolism, and cell growth.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-bromo-cAMP: Chemical Properties, Structure, and Experimental Applications

This guide provides a comprehensive overview of the chemical properties, structure, and common experimental applications of 8-bromoadenosine-3',5'-cyclic monophosphate (this compound). All quantitative data is summarized in tables for easy reference, and detailed experimental protocols are provided. Mandatory visualizations of signaling pathways and experimental workflows are included using Graphviz (DOT language).

Core Chemical Properties and Structure

This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). The bromine substitution at the 8-position of the adenine ring makes the molecule more resistant to hydrolysis by phosphodiesterases (PDEs) compared to cAMP, resulting in a longer-acting effect.[1] It is a potent activator of cAMP-dependent protein kinase A (PKA).[2][3]

Chemical Structure

IUPAC Name: (4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][4]dioxaphosphinin-7-ol

SMILES (Isomeric): C1[C@@H]2--INVALID-LINK--N3C4=NC=NC(=C4N=C3Br)N)O">C@HOP(=O)(O1)O

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly used sodium salt.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrN₅O₆P | |

| Molecular Weight | 408.10 g/mol | |

| CAS Number | 23583-48-4 | |

| Appearance | White to light yellow solid | |

| Melting Point | 254 °C (decomposes) | |

| Purity | ≥95% to >99% (HPLC) | |

| Solubility | Soluble in aqueous base | |

| Storage | Store at -20°C, protected from light |

Table 2: Physicochemical Properties of this compound Sodium Salt

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P | |

| Molecular Weight | 430.08 g/mol | |

| CAS Number | 76939-46-3 | |

| Appearance | White solid | |

| Purity | ≥99% (HPLC) | |

| Solubility in Water | Soluble to 100 mM | |

| Solubility in DMSO | Soluble to 100 mM | |

| Storage | Store at -20°C |

Signaling Pathway

This compound mimics the action of endogenous cAMP by directly activating Protein Kinase A (PKA). This activation initiates a signaling cascade that leads to the phosphorylation of various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), ultimately resulting in changes in gene expression and cellular function.

Experimental Protocols

Protein Kinase A (PKA) Activity Assay (Colorimetric)

This protocol is a general guideline for a colorimetric PKA activity assay. This compound can be used as a positive control to confirm assay performance and to activate PKA in experimental samples.

Materials:

-

PKA Substrate Microtiter Plate

-

Purified PKA enzyme or cell lysates containing PKA

-

This compound solution (e.g., 1 mM stock in water or appropriate buffer)

-

ATP solution

-

Kinase Assay Buffer

-

Phospho-PKA Substrate Antibody

-

HRP-conjugated Secondary Antibody

-

TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Preparation: Add 50 µL of Kinase Assay Buffer to each well of the PKA substrate microtiter plate and incubate for 10 minutes at room temperature. Aspirate the buffer.

-

Sample/Control Addition: Add 40 µL of your sample (e.g., cell lysate) or PKA standard to the appropriate wells. For a positive control, add a known amount of purified PKA activated with a final concentration of 10-100 µM this compound. For a negative control, use buffer alone.

-

Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction.

-

Incubation: Seal the plate and incubate for 60-90 minutes at 30°C.

-

Washing: Aspirate the contents of the wells and wash each well four times with 200 µL of Wash Buffer.

-

Primary Antibody Incubation: Add 50 µL of diluted Phospho-PKA Substrate Antibody to each well. Incubate for 60 minutes at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Secondary Antibody Incubation: Add 50 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the washing step as in step 5.

-

Color Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity in the sample.

Cell Proliferation Assay (MTS-based)

This protocol outlines a typical MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay to assess the effect of this compound on cell proliferation.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 100 mM in sterile water or DMSO)

-

MTS reagent

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or control medium (vehicle control). Typical final concentrations for this compound can range from 10 µM to 1 mM.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.

References

The Discovery and Utility of 8-Bromo-cAMP: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Application of 8-Bromo-cAMP.

This guide provides a comprehensive overview of 8-bromoadenosine 3',5'-cyclic monophosphate (this compound), a pivotal analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). Since its initial synthesis, this compound has become an indispensable tool in cellular biology and drug discovery, facilitating the elucidation of cAMP-mediated signaling pathways and their roles in a myriad of physiological and pathological processes. This document details its discovery, chemical synthesis, mechanism of action, and provides key experimental protocols for its application in research.

Discovery and Synthesis

The advent of synthetic analogs of cAMP was a crucial step forward in understanding its diverse intracellular functions. The discovery of cAMP itself by Earl W. Sutherland and his colleagues in the late 1950s laid the groundwork for decades of research into signal transduction. However, the transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presented a challenge for in vitro and in vivo studies. This necessitated the development of more stable analogs.

In 1971, a team of researchers including K. Muneyama, R. J. Bauer, D. A. Shuman, R. K. Robins, and L. N. Simon reported the chemical synthesis of a series of 8-substituted cAMP derivatives, including this compound. Their work, published in Biochemistry, described a method for the direct bromination of cAMP, yielding a compound with enhanced stability and cell permeability. This modification at the 8-position of the adenine ring renders the molecule more resistant to degradation by PDEs, allowing for sustained activation of cAMP-dependent pathways[1][2].

General Synthesis Protocol

While the original 1971 publication provides the foundational method, the following is a generalized protocol for the synthesis of this compound based on the principles of electrophilic substitution on the purine ring.

Materials:

-

Adenosine 3',5'-cyclic monophosphate (cAMP)

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Buffer solution (e.g., sodium acetate)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve cAMP in an anhydrous solvent such as DMF under an inert atmosphere.

-

Bromination: Slowly add a solution of bromine in the same solvent to the cAMP solution at a controlled temperature. The reaction is typically buffered to maintain a neutral to slightly acidic pH.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate solution).

-

Purification: Purify the crude product using column chromatography on silica gel or a similar stationary phase. Elute with a suitable solvent system to separate this compound from unreacted starting material and byproducts.

-

Characterization: Characterize the purified this compound using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Physicochemical and Biological Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P (Sodium Salt) | [3] |

| Molecular Weight | 430.1 g/mol (Sodium Salt) | [4] |

| CAS Number | 76939-46-3 (Sodium Salt) | |

| Solubility | Soluble in water (up to 25 mg/mL) | |

| Purity | Typically ≥95% (HPLC) | |

| Storage | Store at -20°C, protected from light and moisture. | |

| Mechanism of Action | Activator of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac) |

Mechanism of Action: A Dual Activator

This compound exerts its biological effects primarily by mimicking the action of endogenous cAMP. It is a potent activator of two major downstream effectors of cAMP: Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).

Activation of Protein Kinase A (PKA)

PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two molecules of cAMP to each R subunit induces a conformational change, leading to the dissociation of the active C subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation. This compound effectively activates PKA with a high affinity.

Activation of Exchange Protein Activated by cAMP (Epac)

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. Unlike PKA, Epac activation does not involve protein phosphorylation. Instead, the direct binding of cAMP to the regulatory domain of Epac induces a conformational change that unmasks its catalytic GEF domain. Activated Rap proteins then engage with their downstream effectors to regulate processes such as cell adhesion, secretion, and cell-cell junction formation. The ability of this compound to activate both PKA and Epac makes it a valuable tool for studying the integrated effects of cAMP signaling.

Figure 1: Simplified signaling pathway of cAMP and this compound.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Activation of PKA and Epac

| Target | Parameter | Value | Cell/System | Reference(s) |

| PKA | Kₐ | 0.05 µM | In vitro | |

| PKA | EC₅₀ (High Potency) | 706 pM | Rat Spinal Cord Slices | |

| PKA | EC₅₀ (Low Potency) | 392 µM | Rat Spinal Cord Slices | |

| Epac | EC₅₀ | 2.2 µM | In vitro |

Table 2: Effects on Cell Proliferation and Viability

| Cell Line | Effect | IC₅₀ / Concentration | Duration | Reference(s) |

| HL-60 Leukemia | Proliferation Inhibition | 18 µM | 6 days | |

| Eca-109 Esophageal Cancer | Apoptosis Induction | 20 µM | 24-48 hours | |

| Human Neonatal Foreskin Fibroblasts (HFF1) | Enhanced Reprogramming Efficiency | 0.1 / 0.5 mM | - |

Table 3: Effects on Gene Expression in Eca-109 Esophageal Cancer Cells

| Gene | Effect of this compound (20 µM) |

| c-myc | Downregulation |

| wt p53 | Upregulation |

| iNOS | Upregulation |

| bcl-2 | Downregulation |

| FasL | Upregulation |

| p38 kinase | Upregulation |

| caspase-3 | Upregulation |

| Fas | Downregulation |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Induction of Apoptosis in Eca-109 Human Esophageal Cancer Cells

Objective: To induce and assess apoptosis in Eca-109 cells using this compound.

Materials:

-

Eca-109 human esophageal cancer cell line

-

DMEM supplemented with 10% fetal bovine serum

-

This compound (Sigma-Aldrich)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Flow cytometer

-

Materials for immunocytochemistry or Western blotting (antibodies against FasL, p38 kinase, caspase-3, bcl-2, Fas)

Procedure:

-

Cell Culture: Culture Eca-109 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Treatment: Seed cells in appropriate culture vessels. Once attached, treat the cells with 20 µM this compound for 24 hours (for early apoptotic events) or 48 hours (for later events). A control group should be cultured in parallel without the addition of this compound.

-

Apoptosis Assessment (Flow Cytometry):

-

Harvest cells by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer provided with the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

-

Analysis of Apoptosis-Related Protein Expression:

-

For immunocytochemistry, fix the treated and control cells, permeabilize, and stain with primary antibodies against the proteins of interest, followed by fluorescently labeled secondary antibodies.

-

For Western blotting, lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the respective primary and secondary antibodies.

-

Figure 2: Experimental workflow for apoptosis induction in Eca-109 cells.

Enhancement of Fibroblast Reprogramming into Induced Pluripotent Stem Cells (iPSCs)

Objective: To enhance the efficiency of reprogramming human fibroblasts into iPSCs using this compound.

Materials:

-

Human neonatal foreskin fibroblasts (HFF1)

-

Reprogramming factors (lentiviral or retroviral vectors for Oct4, Sox2, Klf4, and c-Myc)

-

Fibroblast culture medium

-

iPSC culture medium

-

This compound

-

Valproic acid (VPA) (optional, for synergistic effect)

-

Alkaline phosphatase staining kit

Procedure:

-

Fibroblast Culture: Culture HFF1 cells in standard fibroblast medium.

-

Transduction: Transduce the fibroblasts with lentiviral or retroviral vectors expressing the four reprogramming factors.

-

Treatment: After transduction, culture the cells in iPSC medium supplemented with 0.1 mM or 0.5 mM this compound. For a synergistic effect, 0.5 mM VPA can also be added.

-

Culture and Monitoring: Continue to culture the cells, changing the medium every 1-2 days. Monitor the cells for the appearance of iPSC-like colonies.

-

Colony Picking and Expansion: After 2-3 weeks, pick the iPSC-like colonies and transfer them to new plates for expansion.

-

Characterization: Characterize the resulting iPSC colonies for pluripotency markers using techniques such as alkaline phosphatase staining, immunocytochemistry for Nanog and Oct4, and analysis of gene expression.

Figure 3: Workflow for enhanced fibroblast reprogramming using this compound.

Conclusion

This compound has proven to be a robust and versatile tool for investigating the multifaceted roles of cAMP signaling. Its enhanced stability and cell permeability compared to the endogenous second messenger have allowed for more controlled and sustained experimental conditions. The ability of this compound to activate both PKA and Epac provides a unique opportunity to study the integrated cellular responses to elevated cAMP levels. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of this important cAMP analog in their studies of cellular signaling and therapeutic development.

References

- 1. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 2. Direct fibroblast reprogramming: an emerging strategy for treating organic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Bromoadenosine 3 ,5 -cyclic monophosphate = 97 HPLC, powder 76939-46-3 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

8-Bromo-cAMP: A Technical Guide to a Cell-Permeable cAMP Analog for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoadenosine-3′,5′-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger crucial for numerous cellular processes. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of downstream signaling pathways, making it a valuable tool for investigating cAMP-mediated cellular events. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activities, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Physicochemical Properties

This compound is a brominated derivative of cAMP, a modification that enhances its lipophilicity and thus its ability to cross cell membranes.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₅NaO₆P |

| Molecular Weight | 430.09 g/mol |

| CAS Number | 76939-46-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM)[1][2] |

| Purity | Typically ≥95% |

| Storage | Store at -20°C |

Mechanism of Action

This compound primarily functions as an activator of cAMP-dependent protein kinase (PKA)[3][4][5]. It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby regulating a wide array of cellular functions including gene expression, metabolism, and cell proliferation and apoptosis.

In addition to PKA, this compound can also activate the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of this compound, Epac undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation and subsequent engagement of downstream effectors involved in processes like cell adhesion, differentiation, and secretion.

Quantitative Biological Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: Activation of PKA and Epac

| Parameter | Target | Value | Cell/System | Reference |

| Ka | PKA | 0.05 µM | Not specified | |

| EC50 (biphasic) | NK1R internalization (PKA-dependent high potency phase) | 706 pM | Rat spinal cord slices | |

| EC50 (biphasic) | NK1R internalization (low potency phase, likely Epac-related) | 392 µM | Rat spinal cord slices |

Table 2: Effects on Cell Proliferation and Apoptosis

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| Esophageal cancer cell line (Eca-109) | Induction of apoptosis | 20 µM | 24 and 48 hours | |

| CT26 tumor mice | Tumor reduction | 60 mg/kg/day (i.p.) | 7 days | |

| Human neonatal foreskin fibroblast (HFF1) cells | Enhanced reprogramming efficiency (synergistic with Valproic acid) | 0.1 mM | Not specified | |

| Human endometrial stromal cells | Induced decidualization | 0.5 mM | 2 days |

Signaling Pathways

The primary signaling cascades initiated by this compound involve the activation of PKA and Epac.

References

- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of Protein Kinase A by 8-Bromo-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism by which 8-bromo-cAMP, a synthetic analog of cyclic AMP (cAMP), activates Protein Kinase A (PKA). We will delve into the structural and conformational changes that underpin this activation, present comparative quantitative data, and provide detailed protocols for key experimental assays. This document is intended to be a comprehensive resource for professionals in cellular biology, pharmacology, and drug development.

The Canonical PKA Activation Pathway by cAMP

Protein Kinase A is a key enzyme in cellular signaling, acting as a primary effector of the second messenger cAMP. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits (R2C2). The regulatory subunits dimerize and bind to the catalytic subunits, effectively sequestering them and inhibiting their kinase activity.

The binding of the endogenous ligand, cAMP, to the regulatory subunits triggers a cascade of conformational changes that lead to the activation of PKA. Each regulatory subunit possesses two distinct cAMP-binding domains, designated as domain A and domain B. The cooperative binding of two cAMP molecules to each regulatory subunit—four molecules in total per holoenzyme—induces a significant conformational rearrangement. This change in the structure of the regulatory subunits reduces their affinity for the catalytic subunits, leading to the dissociation of the now active catalytic monomers. These freed catalytic subunits are then able to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby propagating the cellular signal.

This compound: A Potent Activator of PKA

This compound is a widely used synthetic analog of cAMP, characterized by the substitution of a hydrogen atom with a bromine atom at the 8th position of the adenine ring. This modification confers several key properties that make it a valuable tool in research and a potential lead for therapeutic development.

Mechanism of Action

The primary mechanism by which this compound activates PKA mirrors that of cAMP. It binds to the cAMP-binding domains on the regulatory subunits, inducing a conformational change that leads to the release of the active catalytic subunits. However, the presence of the bulky bromine atom at the 8-position significantly influences its interaction with the regulatory subunits.

A crucial aspect of this interaction is the conformation of the glycosidic bond between the adenine base and the ribose sugar. While cAMP in solution exists predominantly in the anti-conformation, its binding to the regulatory subunits of PKA is coupled with a transition to the syn-conformation. The bromine atom in this compound sterically favors the syn-conformation, effectively pre-disposing the molecule for high-affinity binding to the PKA regulatory subunits. This inherent conformational preference is a key contributor to its potency as a PKA activator.

Furthermore, this compound is resistant to degradation by phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cAMP and terminating its signal. This resistance results in a prolonged activation of PKA compared to the transient activation induced by the rapidly degraded endogenous cAMP.

Isoform-Specific Activation

PKA exists in two major isoforms, Type I (PKA-I) and Type II (PKA-II), which are distinguished by their respective regulatory subunits (RI and RII). Studies have indicated that this compound can exhibit some degree of isoform-specific activation. For instance, research using native gel electrophoresis has shown that this compound can fully activate the RI population of PKA, while enhancing the activation of the RII population, particularly in certain pathological states like diabetes. Bioluminescence Resonance Energy Transfer (BRET) assays have also revealed that while maximal physiological levels of cAMP may not lead to complete dissociation of the PKA-I holoenzyme, this compound can induce complete dissociation of both PKA-I and PKA-II holoenzymes after cell lysis.

Quantitative Analysis of PKA Activation

The potency of this compound as a PKA activator has been quantified in various studies. The activation constant (Ka) is a measure of the concentration of an agonist required to elicit half-maximal activation of the enzyme.

| Agonist | PKA Isoform | Activation Constant (Ka) (µM) | Reference |

| This compound | Not Specified | 0.05 | [1] |

| cAMP | Not Specified | ~0.1 - 1.0 (Effective Concentration) |

Note: The effective concentration for cAMP activation can vary depending on cellular conditions and the presence of phosphodiesterases.

Experimental Protocols for Studying PKA Activation

Several robust methods are employed to investigate the activation of PKA by ligands such as this compound. Below are detailed protocols for some of the key assays.

FRET-Based PKA Activity Assay in Live Cells

This method allows for the real-time monitoring of PKA activity within living cells, providing both temporal and spatial information. It utilizes a genetically encoded biosensor, such as the A-Kinase Activity Reporter (AKAR), which consists of a FRET pair (e.g., CFP and YFP), a PKA substrate peptide, and a phospho-amino acid binding domain (PAABD). Phosphorylation of the substrate by PKA leads to a conformational change in the sensor, altering the FRET efficiency between the donor and acceptor fluorophores.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Plasmid encoding a FRET-based PKA biosensor (e.g., AKAR4)

-

Appropriate cell culture medium and supplements

-

Transfection reagent

-

Glass-bottom imaging dishes

-

Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)

-

This compound solution

-

Inverted fluorescence microscope with an environmental chamber (37°C, 5% CO2) and appropriate filter sets for CFP and YFP.

Procedure:

-

Cell Culture and Transfection:

-

Plate the cells in glass-bottom imaging dishes at an appropriate density to reach 50-70% confluency on the day of transfection.

-

Transfect the cells with the PKA biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow 24-48 hours for expression of the biosensor.

-

-

Imaging:

-

Replace the culture medium with pre-warmed imaging buffer.

-

Mount the dish on the microscope stage within the environmental chamber.

-

Identify cells expressing the biosensor by observing fluorescence in both CFP and YFP channels.

-

-

Data Acquisition:

-

Acquire baseline FRET and CFP images for 5-10 minutes before stimulation.

-

Add a solution of this compound to the imaging dish to achieve the desired final concentration.

-

Continue to acquire images at regular intervals (e.g., every 30 seconds) for a desired period to monitor the change in FRET ratio.

-

-

Data Analysis:

-

For each time point, calculate the ratio of FRET (CFP excitation, YFP emission) to CFP (CFP excitation, CFP emission) intensity for individual cells.

-

Normalize the FRET ratio to the baseline to determine the change in PKA activity over time.

-

In Vitro PKA Kinase Activity Assay (Colorimetric)

This assay measures the enzymatic activity of purified PKA by detecting the phosphorylation of a specific substrate peptide.

Materials:

-

Purified PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phospho-specific antibody that recognizes the phosphorylated substrate

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the secondary antibody's enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in kinase reaction buffer.

-

Kinase Reaction:

-

In a microplate, add the PKA catalytic subunit, PKA substrate peptide, and different concentrations of this compound (or buffer as a control).

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Coat a separate microplate with the reaction mixture.

-

Add the phospho-specific primary antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate and add the TMB substrate.

-

After a color change is observed, add the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Plot the absorbance values against the concentration of this compound to generate a dose-response curve and determine the Ka.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules in real-time. In this context, it can be used to quantify the interaction between the PKA regulatory subunit and this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified PKA regulatory subunit

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified PKA regulatory subunit over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of this compound over the sensor surface with the immobilized regulatory subunit.

-

Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the amount of bound analyte.

-

After each injection, inject the running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Visualizing Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PKA activation pathway and a typical experimental workflow for studying PKA activation.

Caption: PKA activation by this compound.

Caption: FRET-based PKA activity assay workflow.

Conclusion

This compound serves as a potent and valuable tool for the study of PKA-mediated signaling pathways. Its enhanced stability and favorable conformational properties make it a more robust activator than the endogenous ligand, cAMP, in many experimental settings. Understanding the precise mechanism of its action and employing rigorous experimental methodologies are crucial for accurately interpreting its effects on cellular processes and for leveraging its potential in the development of novel therapeutic agents targeting the PKA signaling cascade. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

Intracellular Stability of 8-bromo-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized synthetic analog of cyclic adenosine monophosphate (cAMP). Its utility in research and potential therapeutic applications stems from its enhanced membrane permeability and increased resistance to enzymatic degradation compared to the endogenous second messenger, cAMP. This technical guide provides an in-depth analysis of the intracellular stability of this compound, detailing its interaction with phosphodiesterases (PDEs), its downstream signaling pathways, and protocols for its quantification within a cellular context. While direct quantitative data on its intracellular half-life is not extensively available in the literature, this guide summarizes the known kinetic interactions and provides detailed methodologies for researchers to ascertain its stability in their specific experimental systems.

Introduction to this compound

This compound is a cell-permeable analog of cAMP that effectively mimics its intracellular effects. The substitution of a bromine atom at the 8th position of the adenine ring increases its lipophilicity, facilitating its passage across the cell membrane. A key feature of this compound is its heightened resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP.[1][2][3] This resistance leads to a more sustained elevation of intracellular cyclic nucleotide levels, making it a long-acting agonist of cAMP-dependent signaling pathways.[1][3] However, it is important to note that this compound is not completely inert to enzymatic degradation and is slowly metabolized by PDEs. For prolonged experimental incubations where metabolic effects are a concern, the use of phosphorothioate-modified analogs like Sp-8-Br-cAMPS is recommended.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects by activating two main downstream targets of cAMP: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).

Protein Kinase A (PKA) Pathway

Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.

Exchange Protein Activated by cAMP (Epac) Pathway

This compound also directly binds to and activates Epac, a guanine nucleotide exchange factor for the small G-proteins Rap1 and Rap2. This activation triggers a PKA-independent signaling cascade that influences processes such as cell adhesion, secretion, and differentiation.

Intracellular Stability and Degradation

The persistence of the this compound signal is primarily determined by its rate of hydrolysis by PDEs. While known to be more resistant than cAMP, it is still a substrate for certain PDE isoforms.

Quantitative Data on PDE Hydrolysis

Quantitative data on the enzymatic hydrolysis of this compound by various PDE subtypes is limited. The following table summarizes the available kinetic parameters. Researchers are encouraged to perform their own kinetic analyses for the specific PDE isoforms relevant to their studies.

| PDE Isoform | Substrate | Km (µM) | Vmax (relative to cAMP) | Reference |

| PDE9 | This compound | 5.99 | Not Reported | |

| PDE8A1 | cAMP | 1.8 | - | |

| PDE4 | cAMP | 2-4 | - |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate).

Experimental Protocols

This section provides detailed methodologies for assessing the intracellular stability of this compound and for quantifying its effects on downstream signaling pathways.

Protocol for Determining the Intracellular Half-life of this compound using LC-MS/MS

This protocol outlines a general workflow for quantifying the intracellular concentration of this compound over time to determine its half-life.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density in multi-well plates and culture until they reach approximately 80-90% confluency.

-

Aspirate the culture medium and replace it with fresh medium containing a known concentration of this compound (e.g., 100 µM).

-

Incubate the cells for a series of time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

-

Sample Preparation (Metabolite Extraction):

-

At each time point, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular this compound.

-

Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and incubate at -20°C for 30 minutes to precipitate proteins and extract metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant containing the intracellular metabolites to a new tube.

-

Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is required.

-

Chromatography: Use a suitable reversed-phase column (e.g., C18) to separate this compound from other intracellular components. The mobile phase will typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for sensitive and specific quantification. The precursor ion for this compound (m/z 408.0) and a specific product ion should be monitored. An internal standard (e.g., a stable isotope-labeled cAMP) should be used for accurate quantification.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of this compound.

-

Determine the intracellular concentration of this compound at each time point by comparing the peak areas from the cell extracts to the standard curve.

-

Plot the intracellular concentration of this compound as a function of time.

-

Calculate the intracellular half-life (t1/2) by fitting the data to a one-phase exponential decay model.

-

Protocol for Assessing PKA Activation using Western Blotting for Phospho-CREB

This protocol measures the activation of PKA by detecting the phosphorylation of one of its key downstream targets, the CREB protein.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells with this compound as described in section 4.1.1.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB) and total CREB overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for p-CREB and total CREB.

-

Normalize the p-CREB signal to the total CREB signal for each sample to determine the relative level of PKA activation.

-

Conclusion

References

8-Bromo-cAMP: A Technical Guide to its Phosphodiesterase Resistance and Application in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP) is a widely utilized cell-permeable analog of the second messenger cyclic AMP (cAMP). Its utility in research and drug development stems from its significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. This resistance leads to a sustained elevation of intracellular cAMP levels, thereby prolonging the activation of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This technical guide provides an in-depth analysis of the phosphodiesterase resistance of this compound, presenting available quantitative data, detailed experimental protocols for assessing PDE resistance, and visualizations of relevant signaling pathways and experimental workflows.

Introduction: The Significance of PDE Resistance

The intracellular concentration of cAMP is meticulously regulated by the balanced activities of adenylyl cyclases (synthesis) and phosphodiesterases (degradation). The PDE superfamily comprises 11 families (PDE1-PDE11) with numerous isoforms, each exhibiting distinct substrate specificities, kinetic properties, and tissue distribution. The rapid hydrolysis of cAMP by PDEs ensures the transient nature of cAMP signaling.

Analogs like this compound, which are poor substrates for PDEs, are invaluable tools for dissecting the downstream consequences of sustained cAMP signaling. The bromine substitution at the 8th position of the adenine ring sterically hinders the binding of the molecule to the catalytic pocket of most PDEs, thereby reducing the rate of its hydrolysis. This property allows researchers to uncouple downstream signaling events from the rapid degradation of the second messenger, facilitating the study of processes that require prolonged kinase activation, such as gene transcription and cell differentiation.

Quantitative Analysis of this compound Phosphodiesterase Resistance

Quantitative data on the kinetic parameters of this compound hydrolysis by a comprehensive range of PDE families is notably scarce in publicly available literature. However, existing studies consistently describe it as being "slowly hydrolyzed" or "resistant" to degradation compared to the natural substrate, cAMP.

The most specific quantitative data found is for PDE9 , a high-affinity cGMP-specific PDE that can also hydrolyze cAMP. For PDE9, this compound is a substrate with a Michaelis constant (Km) of 5.99 μM [1]. This indicates a lower affinity compared to the typical low micromolar Km values of cAMP for its specific PDEs.

| PDE Family | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| PDE9 | This compound | Km | 5.99 μM | [1] |

Qualitative Summary of PDE Resistance:

While comprehensive kinetic data is lacking, the general consensus in the scientific literature is that this compound exhibits broad, though not absolute, resistance across various PDE families. This resistance is a key attribute highlighted in numerous studies employing this analog to achieve sustained PKA activation.

Signaling Pathways: Sustained PKA Activation with this compound

This compound is a potent activator of PKA. Due to its resistance to PDE-mediated degradation, it causes a more sustained activation of PKA compared to transient elevations of cAMP. This prolonged activity allows for the investigation of downstream cellular processes that require longer-term kinase signaling, such as the phosphorylation of transcription factors like CREB (cAMP Response Element-Binding Protein).

Experimental Protocols for Assessing Phosphodiesterase Resistance

Several robust methods are available to determine the rate of hydrolysis of this compound by different PDE isoforms. The choice of assay depends on factors such as the required throughput, sensitivity, and the availability of reagents and instrumentation.

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This is a high-throughput and sensitive method for measuring PDE activity.

Principle: The assay measures the amount of cAMP remaining after a reaction with a PDE. The remaining cAMP is used by PKA to phosphorylate a substrate, which consumes ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity.

Detailed Methodology:

-

Reaction Setup: In a 96-well or 384-well plate, combine the purified PDE enzyme, the assay buffer (typically containing Tris-HCl, MgCl₂, and other cofactors), and this compound at various concentrations. Include a control reaction with cAMP as the substrate for comparison. Also, include a "no PDE" control.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

-

Termination: Stop the PDE reaction by adding a termination buffer containing a potent PDE inhibitor, such as IBMX or EDTA.

-

cAMP Detection: Add the detection reagent, which contains PKA, a PKA substrate, and ATP. Allow this reaction to proceed for a set time (e.g., 20-30 minutes).

-

Luminescence Measurement: Add a kinase-glo® reagent, which contains luciferase and luciferin. Measure the resulting luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of this compound hydrolyzed relative to cAMP. A higher luminescent signal for this compound compared to cAMP indicates greater resistance to hydrolysis.

References

Methodological & Application

Application Notes: 8-bromo-cAMP in Cell Culture

Introduction

8-Bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a synthetic, cell-permeable analog of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous biological processes. Its utility in cell culture-based research is enhanced by two key properties: high membrane permeability and resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP.[1][2][3][4] This stability ensures a more sustained and potent activation of cAMP-dependent signaling pathways compared to endogenous cAMP. The primary mechanism of action for this compound is the activation of cAMP-dependent Protein Kinase A (PKA). Consequently, it is widely used as a tool to investigate the downstream effects of PKA activation, which include regulation of gene expression, cell proliferation, differentiation, and apoptosis.

Mechanism of Action

This compound mimics endogenous cAMP by binding to and activating PKA. Upon activation, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream substrate proteins in both the cytoplasm and the nucleus, thereby modulating their activity. Beyond the canonical PKA pathway, this compound has also been shown to stimulate other cellular targets, including the Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor. Activation of these pathways can lead to complex cellular responses, including the regulation of cell migration, disruption of cell junctions, and even indirect activation of the mitogen-activated protein kinase (MAPK) pathway in certain cellular contexts.

References

Application Notes and Protocols for Inducing Apoptosis in Cancer Cells Using 8-bromo-cAMP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 8-bromoadenosine-3',5'-cyclic monophosphate (8-bromo-cAMP), a cell-permeable analog of cyclic AMP, to induce apoptosis in cancer cells. This document is intended to guide researchers in designing and executing experiments to investigate the pro-apoptotic effects of this compound.

Introduction

This compound is a potent activator of cyclic AMP-dependent protein kinase (PKA).[1][2] Its resistance to degradation by phosphodiesterases ensures sustained activation of the PKA signaling pathway, making it a valuable tool for studying cAMP-mediated cellular processes. A growing body of evidence demonstrates that this compound can inhibit proliferation and induce apoptosis in a variety of cancer cell lines, suggesting its potential as a therapeutic agent.[3][4] The primary mechanism of action involves the activation of PKA, which in turn modulates the activity of downstream targets, including members of the Bcl-2 family of apoptosis-regulating proteins.[5]

Data Presentation

The following tables summarize the effective concentrations and observed effects of this compound in inducing apoptosis in various cancer cell lines, as well as its effects in an in vivo model.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cancer Cell Line | Concentration | Incubation Time | Observed Effect | Citation(s) |

| Esophageal Cancer (Eca-109) | 20 µM | 24 and 48 hours | Induction of apoptosis | |

| Malignant Glioma (A-172) | Not specified | Not specified | Reduced proliferation and induction of cell death | |

| Multiple Myeloma | Not specified | Not specified | Inhibition of cell growth and induction of cell death |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Dosage | Treatment Duration | Observed Effect | Citation(s) |

| Colorectal Cancer (CT26 tumor mice) | 60 mg/kg/day (i.p.) | 7 days | Reduced tumor size |

Signaling Pathway

The induction of apoptosis by this compound is primarily mediated through the activation of the PKA signaling pathway, which ultimately leads to the modulation of the Bcl-2 family of proteins and the activation of the intrinsic apoptotic cascade.

Figure 1. Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for culturing cancer cells and treating them with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (sodium salt)

-

Sterile DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Culture: Maintain the cancer cell line in complete culture medium in a humidified incubator at 37°C with 5% CO₂. Passage the cells as needed to maintain sub-confluent cultures.

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in sterile DMSO. Store the stock solution in aliquots at -20°C.

-

Cell Seeding: Seed the cancer cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight.

-

Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Prepare serial dilutions of the this compound stock solution in the culture medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., apoptosis assays, western blotting). For adherent cells, wash with PBS, detach with trypsin-EDTA, and collect by centrifugation. For suspension cells, collect directly by centrifugation.

Figure 2. Experimental workflow for this compound treatment.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol details the use of Annexin V and PI staining to quantify apoptosis by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation (e.g., 300 x g for 5 minutes).

-

Washing: Wash the cells once with cold PBS and then resuspend the cell pellet in 1X Binding Buffer.

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This protocol describes the detection of DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and control cells

-

TUNEL assay kit

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Sample Preparation:

-

Harvest and wash cells as described previously.

-

Fix the cells in fixation buffer for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-15 minutes on ice.

-

Wash the cells with PBS.

-

-

TUNEL Reaction:

-

Resuspend the cells in the TdT reaction mix.

-

Incubate for 60 minutes at 37°C in a humidified atmosphere, protected from light.

-

Include a positive control (cells treated with DNase I) and a negative control (cells incubated with label solution without the TdT enzyme).

-

-

Staining and Analysis:

-

Wash the cells to remove unincorporated nucleotides.

-

If using an indirect detection method, incubate with the appropriate secondary detection reagent (e.g., streptavidin-fluorochrome).

-

Counterstain with a nuclear stain (e.g., DAPI or PI) if desired.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Protocol 4: Western Blotting for Bcl-2 Family Proteins

This protocol is for assessing changes in the expression of pro- and anti-apoptotic Bcl-2 family proteins.

Materials:

-

Treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bad, anti-phospho-Bad (Ser155), anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse the harvested cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin). Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

-

By following these protocols, researchers can effectively investigate the pro-apoptotic effects of this compound in cancer cells and elucidate the underlying molecular mechanisms. Careful optimization of experimental conditions for specific cell lines is recommended for obtaining robust and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. Dual anticancer activity of 8-Cl-cAMP: inhibition of cell proliferation and induction of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 8-bromo-cAMP for Neuronal Differentiation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes. Due to its resistance to degradation by phosphodiesterases, this compound provides a sustained activation of cAMP-dependent signaling pathways, making it a valuable tool for in vitro studies of neuronal differentiation. By activating Protein Kinase A (PKA) and, in some contexts, the Exchange protein directly activated by cAMP (Epac), this compound can induce neurite outgrowth, promote the expression of neuronal markers, and drive the morphological and functional maturation of various cell types into neurons.[1][2]

These application notes provide a comprehensive overview of the use of this compound in neuronal differentiation studies, including its mechanism of action, quantitative effects on neuronal morphology, and detailed protocols for its application in common neuronal cell models.

Mechanism of Action: The cAMP Signaling Cascade in Neuronal Differentiation

This compound primarily exerts its effects by activating Protein Kinase A (PKA). Upon binding of this compound, the catalytic subunits of PKA are released and translocate to the nucleus, where they phosphorylate the cAMP response element-binding protein (CREB).[3][4] Phosphorylated CREB (pCREB) then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating the transcription of genes crucial for neuronal differentiation, survival, and plasticity.[3]

In addition to the canonical PKA-CREB pathway, cAMP signaling can also proceed through the Exchange protein directly activated by cAMP (Epac), a guanine nucleotide exchange factor for the small GTPase Rap1. The activation of Epac can contribute to neurite outgrowth and neuronal differentiation, sometimes in concert with PKA signaling. The downstream signaling from both PKA and Epac can also involve other kinase cascades, such as the Extracellular signal-regulated kinase (ERK) and Phosphatidylinositol 3-kinase (PI3K) pathways, which play essential roles in cytoskeletal rearrangement and gene expression required for neuronal maturation.

Quantitative Data on this compound-Induced Neuronal Differentiation

The following tables summarize the quantitative effects of this compound on neurite outgrowth and neuronal marker expression in different cell lines.

Table 1: Effect of this compound on Neurite Outgrowth in NT2 Cells

| This compound Concentration | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |

| Control (0 µM) | ~20 | ~30 |

| 100 µM | ~35 | ~40 |

| 500 µM | ~45 | ~55 |

| 1000 µM (1 mM) | ~55 | ~70 |

Data adapted from a study on human embryonal carcinoma stem cells (NT2) treated for 48 hours. The percentage of neurite-bearing cells and neurite extension showed a dose-dependent increase.

Table 2: Effect of this compound on Neuronal Marker Expression in HXO-Rb44 Cells

| Treatment | Neuron-Specific Enolase (NSE) Expression (Relative Intensity) |

| Control | Baseline |

| 20 µM this compound (24 hours) | Significantly increased (P < 0.05-0.01) |

Data from a study on human retinoblastoma HXO-Rb44 cells, indicating that this compound upregulates the expression of the neuronal marker NSE.

Experimental Protocols

The following are detailed protocols for inducing neuronal differentiation using this compound in common cell lines.

Protocol 1: Neuronal Differentiation of SH-SY5Y Cells

This protocol describes a method to induce neuronal differentiation in the human neuroblastoma cell line SH-SY5Y using this compound, often in combination with other agents like retinoic acid (RA) to enhance the neuronal phenotype.

References

- 1. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Immunocytochemistry and quantification of protein colocalization in cultured neurons | Springer Nature Experiments [experiments.springernature.com]

- 4. Immunocytochemistry for the characterization of hiPSC to Motor Neuron differentiation [protocols.io]

Application of 8-bromo-cAMP in Stem Cell Reprogramming: Enhancing Efficiency through p53 Pathway Modulation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a cornerstone of regenerative medicine, is often hampered by low efficiency and slow kinetics. Small molecules that can modulate key signaling pathways are therefore invaluable tools for improving reprogramming outcomes. 8-bromoadenosine 3',5'-cyclic monophosphate (8-bromo-cAMP) is a cell-permeable analog of cyclic AMP that has been identified as a significant enhancer of iPSC generation. As an activator of protein kinase A (PKA), this compound influences multiple cellular processes, including a crucial interaction with the p53 tumor suppressor pathway, a known barrier to reprogramming.

These application notes provide a comprehensive overview of the use of this compound in stem cell reprogramming, including its mechanism of action, quantitative effects on efficiency, and detailed protocols for its application, both alone and in synergy with other small molecules like Valproic Acid (VPA).

Mechanism of Action

This compound enhances reprogramming efficiency primarily by facilitating the downregulation of the p53 signaling pathway, which is a significant roadblock to the process.[1] The introduction of reprogramming factors (Oct4, Sox2, Klf4, and c-Myc) into somatic cells can induce cellular stress, leading to the activation of p53. Activated p53 can trigger cell cycle arrest or apoptosis, thereby inhibiting the proliferation of cells undergoing reprogramming.

This compound, as a cAMP analog, activates PKA. This activation is thought to promote the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (also known as MDM2). The enhanced binding of HDM2 to p53 leads to increased ubiquitination and subsequent proteasomal degradation of p53. This transient downregulation of p53 protein levels during the early stages of reprogramming helps to overcome the p53-mediated barrier, allowing for more efficient iPSC formation.[1]

Additionally, the effects of this compound may also be attributed to the upregulation of cytokine-related and inflammatory pathways.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the efficiency of iPSC generation from human neonatal foreskin fibroblasts (HFF1).

| Treatment Condition | Concentration | Fold Increase in Reprogramming Efficiency | Reference |

| This compound | 0.5 mM | 2-fold | [1] |

| Valproic Acid (VPA) | 0.5 mM | Not specified in this study | [1] |

| This compound + VPA | 0.5 mM each | 6.5-fold (synergistic effect) |

Experimental Protocols

This section provides a general protocol for the generation of iPSCs from human fibroblasts using lentiviral transduction of reprogramming factors, incorporating the use of this compound and VPA.

Materials

-

Human dermal fibroblasts (e.g., HFF1)

-

Fibroblast culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

-

Lentiviral vectors for Oct4, Sox2, Klf4, and c-Myc

-

Polybrene

-

Human ESC medium (e.g., KnockOut DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 10 ng/mL bFGF)

-

This compound (FW: 408.1 g/mol )

-

Valproic Acid (VPA)

-

Mitomycin-C treated mouse embryonic fibroblasts (MEFs) or Matrigel

-